3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol
CAS No.:
Cat. No.: VC13825370
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO2 |
|---|---|
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | 3-(6-bromopyridin-2-yl)oxolan-3-ol |
| Standard InChI | InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(11-8)9(12)4-5-13-6-9/h1-3,12H,4-6H2 |
| Standard InChI Key | SPLGJXLPPFAJQV-UHFFFAOYSA-N |
| SMILES | C1COCC1(C2=NC(=CC=C2)Br)O |
| Canonical SMILES | C1COCC1(C2=NC(=CC=C2)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 6-position with a bromine atom and at the 2-position with a tetrahydrofuran-3-ol group. The tetrahydrofuran ring adopts a puckered conformation, with the hydroxyl group at the 3-position introducing stereochemical complexity. The bromine atom enhances electrophilic reactivity, making the compound amenable to nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions .
Physicochemical Characteristics
Key properties include:
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Molecular formula:
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Molecular weight: 244.09 g/mol
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Solubility: Likely soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the hydroxyl and pyridine groups .
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Stability: Bromine’s electron-withdrawing effect may reduce thermal stability compared to non-halogenated analogs.
Synthesis and Manufacturing
Palladium-Catalyzed Cross-Coupling
A validated synthetic route involves a Suzuki-Miyaura coupling between 2,6-dibromopyridine and a tetrahydrofuran-derived boronic ester (Table 1) .
Table 1: Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol
| Reactant | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2,6-Dibromopyridine | Pd(PPh) | THF | Room temp | 49% |
The reaction proceeds under an argon atmosphere, with 2-pyridylzinc bromide facilitating transmetallation. Post-reaction workup includes aqueous extraction, column chromatography (ethyl acetate/hexane, 1:10), and vacuum drying .
Alternative Alkylation Strategies
While direct methods are scarce, analogous compounds (e.g., 6-bromo-2-fluoro-3-methoxypyridine) are synthesized via nucleophilic substitution using methyl iodide and potassium carbonate in acetone under reflux . Similar conditions could theoretically apply to the hydroxyl group of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol for derivatization.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR data (500 MHz, CDCl) reveals distinct signals (Table 2) :
Table 2: -NMR Spectral Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.67 | dq | 1H | Pyridine H-6 |
| 8.42–8.37 | m | 2H | Pyridine H-3, H-4 |
| 4.90–5.00 | m | 1H | Tetrahydrofuran H-3 |
| 3.53–3.46 | m | 2H | Tetrahydrofuran H-2 |
The downfield shift at δ 8.67 confirms bromine’s deshielding effect on the pyridine ring.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry exhibits a molecular ion peak at [M+H], consistent with the molecular formula .
Applications and Research Findings
Pharmaceutical Intermediates
The bromopyridine moiety is pivotal in constructing kinase inhibitors and antiviral agents. For example, analogous brominated pyridines are used in synthesizing nilotinib derivatives for cancer therapy .
Ligand Design in Coordination Chemistry
The hydroxyl and pyridine groups enable chelation to transition metals. Such complexes are explored in catalysis, as seen in palladium-mediated C–C bond formations .
Materials Science
Bromine’s polarizability enhances dielectric properties in polymer matrices. Copolymerization with methacrylate monomers yields materials with tunable optoelectronic characteristics .
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